Product packaging for L-Alanylglycyl-L-alanyl-L-serine(Cat. No.:CAS No. 798540-53-1)

L-Alanylglycyl-L-alanyl-L-serine

Cat. No.: B14221859
CAS No.: 798540-53-1
M. Wt: 304.30 g/mol
InChI Key: CSMABDHLDMGVRV-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanylglycyl-L-alanyl-L-serine is a synthetic tetrapeptide of interest in biochemical and physiological research. Composed of L-Alanine, Glycine, and L-Serine, this sequence is designed for studies involving amino acid transport, peptide metabolism, and as a building block for more complex protein structures. A key area of application is in neuroscientific research. L-Serine, a precursor to the neuromodulator D-serine, is a crucial co-agonist of NMDA-type glutamate receptors, which are essential for synaptic plasticity, learning, and memory . Supplemental L-Serine has been investigated in clinical trials for its potential to improve neuronal function in certain genetic disorders affecting these receptors . Furthermore, Alanine and Glycine are both recognized for their roles in cellular metabolism and as inhibitory neurotransmitters, respectively . Researchers may utilize this specific peptide to probe metabolic pathways, such as the glucose-alanine cycle where Alanine is a key transporter , or to investigate the role of serine in one-carbon metabolism and glutathione synthesis, which is critical for cellular antioxidant defense . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N4O6 B14221859 L-Alanylglycyl-L-alanyl-L-serine CAS No. 798540-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

798540-53-1

Molecular Formula

C11H20N4O6

Molecular Weight

304.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H20N4O6/c1-5(12)9(18)13-3-8(17)14-6(2)10(19)15-7(4-16)11(20)21/h5-7,16H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,19)(H,20,21)/t5-,6-,7-/m0/s1

InChI Key

CSMABDHLDMGVRV-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for L Alanylglycyl L Alanyl L Serine and Analogues

Solution-Phase Peptide Synthesis Approaches

Historically the foundation of peptide chemistry, solution-phase synthesis remains a viable and valuable method, especially for the large-scale production of specific, shorter peptides. wikipedia.orgspringernature.com This approach involves the coupling of amino acid or peptide fragments in a homogenous solvent system, with purification of the intermediate product after each step.

A cornerstone of solution-phase synthesis is the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate amide bond formation. Activated esters, such as pentachlorophenyl esters or the more contemporary pentafluorophenyl (Pfp) esters, serve as effective acylating agents. acs.org The electron-withdrawing nature of the halogenated phenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the other reactant.

A repetitive solution-phase synthesis (RRSPS) procedure using pentafluorophenyl active esters in a tetrahydrofuran (B95107) (THF)/water solvent mixture has been described for short peptides. acs.org In a hypothetical synthesis of L-Alanylglycyl-L-alanyl-L-serine, the process would involve a stepwise elongation. For instance, to form the Gly-Ala dipeptide, Boc-Gly-OPfp would be reacted with L-alanine. The resulting Boc-Gly-Ala-OH dipeptide would then be isolated, deprotected, and reacted with the next activated amino acid, Boc-Ala-OPfp. This cycle is repeated until the full tetrapeptide is assembled. acs.org The key advantage of this method is the ease of purification; the resulting peptide acid intermediates are often poorly soluble and can be isolated by simple filtration after acidification. acs.org

To prevent unwanted side reactions, such as self-polymerization or side-chain modifications, temporary protecting groups are employed on the α-amino group and any reactive side chains. wikipedia.org The synthesis of a tetrapeptide like this compound requires a robust protecting group strategy that allows for selective deprotection at each step of the chain elongation. Two primary orthogonal schemes are prevalent in peptide synthesis: Boc/Bzl and Fmoc/tBu. wikipedia.orgpeptide.com

Boc/Bzl Strategy : This approach uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection. The side-chain of serine would typically be protected with a group that is stable to the mild acid used for Boc removal but can be cleaved under harsher conditions, such as the benzyl (B1604629) (Bzl) group. Final deprotection and cleavage often require strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.com

For the solution-phase synthesis of this compound, an Fmoc/tBu strategy would involve reacting Fmoc-Ala-OH with a C-terminally protected serine, for example, H-Ser(tBu)-OBzl. After coupling, the Fmoc group is removed with a mild base (e.g., piperidine), and the resulting dipeptide is coupled with the next Fmoc-protected amino acid.

Protecting Group StrategyNα-ProtectionSerine Side-Chain ProtectionNα-Deprotection ReagentFinal Deprotection
Boc/Bzl Boc (tert-butoxycarbonyl)Bzl (Benzyl)Mild Acid (e.g., TFA)Strong Acid (e.g., HF)
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tBu (tert-butyl)Base (e.g., Piperidine)Acid (e.g., TFA)

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Serine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. acs.orgyoutube.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly accelerating the synthetic process. wikipedia.org However, the presence of certain amino acids, like serine, can introduce specific challenges.

Peptides rich in serine have a tendency to aggregate and form stable secondary structures (beta-sheets) on the solid support, which can hinder subsequent coupling steps. researchgate.net This can lead to incomplete reactions and the formation of deletion sequences. To mitigate this, several adaptations are employed:

Resin Choice : Using a resin with low substitution or one designed to minimize peptide aggregation can be beneficial. researchgate.net

Coupling Conditions : Employing longer coupling times or "double-coupling" cycles can help drive the reaction to completion. researchgate.net

A specific challenge with C-terminal serine is the potential for side reactions. One innovative approach turns this to an advantage by using the serine side-chain to activate the peptide for ligation. A method has been developed where the C-terminal serine is selectively activated to form a cyclic urethane (B1682113) moiety on the resin. nih.gov This activated intermediate can then react with a thiol to generate a peptide thioester, which is a key component for native chemical ligation (NCL), a powerful method for joining large, unprotected peptide fragments. nih.gov This process is advantageous as it avoids special thioester linkers and is free of epimerization. nih.gov

Chemoenzymatic Synthesis Routes

Chemoenzymatic peptide synthesis (CEPS) merges the specificity of enzymes with the flexibility of chemical synthesis. nih.gov It offers a green alternative to purely chemical methods, often proceeding in aqueous solutions under mild conditions and without the need for extensive side-chain protection, thereby reducing toxic waste and complex protection/deprotection steps. nih.govnih.gov

The building blocks of the tetrapeptide, L-alanine and L-serine, can themselves be produced through efficient enzymatic processes.

L-Serine: The primary biosynthetic route in humans is the "phosphorylated pathway," which starts from the glycolysis intermediate 3-phosphoglycerate (B1209933). frontiersin.orgnih.gov This multi-step enzymatic conversion is summarized below. An alternative industrial method produces L-serine from glycine (B1666218) and formaldehyde (B43269) using the enzyme serine hydroxymethyltransferase (SHMT). nih.gov A 70% molar conversion of glycine has been achieved with this method, yielding a serine titer of 160 g/L. nih.gov

Amino AcidStarting Material(s)Key Enzyme(s)Pathway
L-Serine 3-Phosphoglycerate3-Phosphoglycerate Dehydrogenase, Phosphoserine Aminotransferase, Phosphoserine PhosphatasePhosphorylated Pathway nih.gov
L-Serine Glycine, FormaldehydeSerine Hydroxymethyltransferase (SHMT)Bioconversion nih.gov
L-Alanine Pyruvate (B1213749)Alanine (B10760859) Transaminase (ALT)Transamination youtube.com

L-Alanine: This non-essential amino acid is readily synthesized in the body via the transamination of pyruvate, a central metabolite from glycolysis. youtube.com The reaction is catalyzed by alanine transaminase (ALT), which transfers an amino group from glutamate (B1630785) to pyruvate, forming alanine and α-ketoglutarate. youtube.com

Proteases, which normally hydrolyze peptide bonds, can be used in reverse to function as ligases under specific conditions (e.g., high substrate concentration, non-aqueous environment, or use of amino acid esters as substrates). acs.orgnih.gov Serine and cysteine proteases like papain, subtilisin, and trypsin are commonly used. nih.gov

The synthesis of poly(L-serine) has been achieved without any side-chain protection through the papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt) in an aqueous medium. nih.gov The reaction proceeds efficiently at a basic pH of around 8.5. nih.gov This demonstrates the power of enzymatic methods to handle the reactive hydroxyl group of serine without protecting groups.

More advanced peptide ligases can join peptide fragments with high specificity. youtube.com The general mechanism often involves an N-terminal amine of one peptide fragment attacking the C-terminal ester of another fragment, catalyzed by the enzyme. youtube.com For the synthesis of this compound, a convergent chemoenzymatic strategy could be envisioned. For example, the dipeptides H-Ala-Gly-OH and H-Ala-Ser-OEt could be synthesized chemically and then ligated using a suitable peptide ligase to form the final tetrapeptide. This approach combines the speed of chemical fragment synthesis with the clean and specific nature of enzymatic ligation for the final, crucial coupling step.

Directed Chemical Modification and Derivatization Strategies

The specific sequence of this compound offers a template for a variety of directed chemical modifications and derivatization strategies. These post-synthetic modifications are instrumental in creating analogues with altered structural and functional properties. Such strategies often target the functional side chain of the serine residue or involve the incorporation of unnatural amino acid building blocks to introduce novel chemical functionalities.

Transformation of Serine Residues within Peptide Sequences (e.g., to Cysteine)

The hydroxyl group of the serine residue in a peptide chain is a key target for chemical transformation. One significant modification is the conversion of a serine residue into a cysteine residue. This transformation is valuable as the thiol group of cysteine is highly nucleophilic, enabling a range of subsequent chemoselective ligation and modification reactions. mdpi.com

A common strategy for the serine-to-cysteine conversion involves a two-step process. First, the serine residue is chemically or enzymatically dehydrated to form a dehydroalanine (B155165) (Dha) residue. nih.govrsc.org Lantibiotic synthetases, for instance, can convert L-serine to dehydroalanine. nih.gov This intermediate can then be reacted with a sulfur nucleophile to yield the desired cysteine-containing peptide. rsc.org This method has been applied to the functionalization of proteins like subtilisin. rsc.org

Another approach involves the direct conversion of L-serine residues to L-cysteine residues within a peptide sequence. acs.org This transformation allows for the precise replacement of a hydroxyl group with a sulfhydryl group, fundamentally altering the peptide's chemical reactivity and potential for forming disulfide bridges. mdpi.com

Table 1: Methodologies for Serine Residue Transformation

Transformation Methodology Key Intermediates/Reagents Significance Reference
Serine to Cysteine Two-step conversion Dehydroalanine (Dha), Sulfur nucleophile Introduces a highly reactive thiol group for further modification. mdpi.comrsc.org rsc.org
Serine to D-Alanine Enzymatic conversion Dehydroalanine (Dha), LtnJ enzyme Alters stereochemistry, impacting peptide activity and production. nih.gov nih.gov

Introduction of Non-Canonical Amino Acids or Functional Groups

The incorporation of non-canonical amino acids (ncAAs) into a peptide sequence like this compound is a powerful strategy to create analogues with enhanced or novel properties. nih.gov These ncAAs, which are amino acids beyond the 20 standard proteinogenic ones, can introduce unique side chains with distinct chemical and structural features. nih.govnih.gov The introduction of ncAAs can improve metabolic stability, bioavailability, and organism selectivity. nih.gov

Solid-phase peptide synthesis (SPPS) is a primary chemical method for incorporating ncAAs into a peptide chain. nih.govresearchgate.net This stepwise process allows for the assembly of a peptide on a resin support, where protected ncAAs can be coupled at specific positions in the sequence. nih.gov This technique offers the flexibility to introduce a wide variety of functional groups.

Functional groups can also be introduced through the derivatization of existing amino acid residues. For instance, the N-terminus of a peptide can be selectively modified through N-alkylation or acylation, exploiting the difference in pKa values between the N-terminus and the side chains of other amino acids. rsc.org Furthermore, late-stage modification of peptide backbones, such as through C-H activation reactions, allows for the introduction of new C-C or C-X bonds, enabling arylation, alkynylation, and other functionalizations. researchgate.net The introduction of N-aminoglycine provides a nucleophilic handle for further derivatization of the peptide backbone. nih.gov

Table 2: Examples of Non-Canonical Amino Acids for Peptide Modification

Non-Canonical Amino Acid (ncAA) Key Feature/Modification Potential Impact on Peptide Reference
L-Ornithine Analogue of Lysine (B10760008) Increased selectivity and proteolytic stability. researchgate.net researchgate.net
2,4-Diaminobutyric acid Analogue of Lysine Enhanced selectivity and stability against proteases. researchgate.net researchgate.net
5,5,5-Trifluoroleucine Fluorinated analogue of Leucine Improved activity, proteolytic stability, and reduced hemolytic activity. researchgate.net researchgate.net
N-methylvaline N-alkylated amino acid Found in natural products like dactinomycin. rsc.org rsc.org

Advanced Spectroscopic and Structural Characterization of L Alanylglycyl L Alanyl L Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules at the atomic level. nih.govuzh.ch

1D and 2D NMR Techniques (e.g., 1H, 13C-NMR)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for determining the primary sequence and secondary structure of peptides.

¹H NMR: The proton NMR spectrum of a peptide provides information about the chemical environment of each hydrogen atom. For L-alanylglycyl-L-alanyl-L-serine, distinct signals would be observed for the amide (N-H), alpha-carbon (α-CH), and side-chain protons of each amino acid residue. The chemical shifts of these protons are sensitive to their local electronic environment and the peptide's conformation. For instance, the α-CH protons of alanine (B10760859) and serine residues typically appear in specific regions of the spectrum, while the glycine (B1666218) α-CH2 protons often show a characteristic AB quartet if they are diastereotopic.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the peptide. Each carbon atom in the peptide, including the carbonyl (C=O), alpha-carbon (Cα), and side-chain carbons, will have a unique chemical shift. These shifts are indicative of the amino acid type and the local secondary structure.

2D NMR Techniques: To unambiguously assign all the proton and carbon signals and to determine the connectivity between atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically three bonds apart (³J-coupling), helping to identify protons within the same amino acid spin system.

TOCSY (Total Correlation Spectroscopy): This technique extends the correlations observed in COSY to include all protons within a spin system, which is particularly useful for identifying the complete set of protons belonging to a specific amino acid residue. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the sequence of amino acids by observing correlations between the amide proton of one residue and the alpha-carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close in proximity (typically < 5 Å), regardless of whether they are bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional structure of the peptide. For example, the presence of strong sequential dαN(i, i+1) NOEs would be indicative of an extended conformation, while the observation of dNN(i, i+1) NOEs would suggest a helical conformation. uzh.ch

A representative table of expected ¹H and ¹³C chemical shifts for the constituent amino acids in a peptide context is provided below. Actual values for this compound would require experimental determination.

AtomL-AlanineGlycineL-Serine
¹H Chemical Shift (ppm)
NH~8.1-8.5~8.1-8.5~8.1-8.5
α-CH~4.1-4.5~3.8-4.2~4.3-4.7
β-CH₃~1.3-1.6--
β-CH₂--~3.7-4.0
¹³C Chemical Shift (ppm)
C=O~172-176~170-174~171-175
~50-55~42-46~55-60
~17-21-~61-65

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information about the average structure of a peptide in solution, solid-state NMR (ssNMR) is uniquely suited for studying the conformation of peptides in a solid or aggregated state. nih.govnih.gov This is particularly relevant for understanding the structure of peptides that may form fibrils or are part of a larger assembly. nih.gov

Mass Spectrometry (MS) Techniques for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the analysis of peptides, providing accurate molecular weight determination, sequence verification, and assessment of purity. nih.gov

HPLC-MS/MS and ESI-MS for Peptide Fingerprinting

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the transfer of intact peptide molecules from solution into the gas phase as charged ions, typically with one or more protons attached ([M+H]⁺, [M+2H]²⁺, etc.). researchgate.net The resulting mass spectrum provides the molecular weight of the peptide. For this compound, with a molecular formula of C11H20N4O6, the expected monoisotopic mass is approximately 304.1383 Da. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the peptide of interest from impurities prior to its introduction into the mass spectrometer. This is crucial for assessing the purity of a synthetic peptide and for analyzing complex mixtures. rsc.org

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide sequence information. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

A hypothetical fragmentation pattern for this compound is presented in the table below:

Fragment IonSequenceCalculated Mass (m/z)
b₁Ala72.04
b₂Ala-Gly129.06
b₃Ala-Gly-Ala200.10
y₁Ser106.04
y₂Ala-Ser177.08
y₃Gly-Ala-Ser234.10

Derivatization Strategies for Enhanced MS Detection

In some cases, the ionization efficiency of a peptide in ESI-MS may be low, leading to poor sensitivity. Derivatization strategies can be employed to improve the detection of peptides. rsc.org This involves chemically modifying the peptide to introduce a group that is more readily ionized. researchgate.net

One common approach is to introduce a fixed positive charge by reacting the N-terminus or the side chain of a lysine (B10760008) residue with a reagent that contains a quaternary ammonium (B1175870) group. researchgate.net This ensures that the peptide carries a permanent positive charge, enhancing its signal intensity in the mass spectrometer. nih.govresearchgate.net Another strategy involves derivatizing the peptide with a tag that has a high proton affinity, which also promotes ionization. acs.org For peptides lacking easily ionizable groups, derivatization can be a crucial step to enable their analysis by mass spectrometry. nih.gov

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. The technique requires the growth of a well-ordered single crystal of the compound of interest. While obtaining suitable crystals of peptides can be challenging, a successful crystal structure provides a precise and detailed picture of the peptide's conformation in the solid state.

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. The intensities and positions of the diffracted spots are then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a crystal structure would reveal the precise bond lengths, bond angles, and torsion angles that define its conformation. It would also show the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. This information is invaluable for understanding the structural preferences of the peptide and for providing a basis for computational modeling studies.

Single Crystal X-ray Diffraction for Absolute Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The subsequent diffraction pattern of the X-rays provides detailed information about the atomic positions within the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal is the first and most critical step. The process typically involves slow evaporation of a saturated solution of the peptide. ijtrd.com Once a crystal is grown, SC-XRD analysis would reveal the exact conformation of the peptide backbone and the orientation of the side chains: the two methyl groups of the alanine residues and the hydroxymethyl group of the serine residue. The absolute configuration of the chiral centers (the α-carbons of the three L-amino acids) can be unequivocally confirmed. rsc.org

Furthermore, the analysis would map out the intricate network of intermolecular interactions, primarily hydrogen bonds, that stabilize the crystal packing. These interactions would involve the amide backbone (N-H donors and C=O acceptors), the terminal amino and carboxyl groups, and the polar hydroxyl group of the serine side chain. nih.gov While a specific crystal structure for this compound is not publicly available, the crystallographic data for its constituent amino acid, L-serine, illustrates the type of information that would be obtained.

Table 1: Illustrative Crystallographic Data for L-Serine

Parameter Value
Chemical Formula C₃H₇NO₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.599
b (Å) 9.348
c (Å) 5.618

Data derived from studies on L-serine single crystals and serves as an example of expected data. ijtrd.com

Powder X-ray Diffraction for Polypeptide Assemblies

When single crystals of sufficient size or quality cannot be grown, Powder X-ray Diffraction (PXRD) offers a valuable alternative for structural analysis. This technique is particularly useful for studying microcrystalline powders and understanding the packing of polypeptide assemblies. nih.gov Instead of a single crystal, a sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern consists of a series of concentric rings, which are converted into a plot of intensity versus diffraction angle (2θ).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational motions of molecules. These methods are exceptionally sensitive to the chemical structure and conformation of peptides.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of specific functional groups. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shifts between the incident and scattered light correspond to the vibrational modes. nih.govresearchgate.net For peptides, the most informative regions are the Amide bands, which arise from vibrations of the peptide backbone.

For this compound, the IR and Raman spectra would be characterized by specific bands corresponding to its constituent parts: the alanine side chains (-CH₃), the glycine methylene (B1212753) group (-CH₂-), the serine side chain (-CH₂OH), and the peptide backbone (-CONH-). ijtrd.com

Linear Dichroic Infrared (IR-LD) Spectroscopy for Orientational Studies

Linear Dichroic Infrared (IR-LD) spectroscopy is a specialized technique that provides information on the orientation of specific molecular groups within an ordered sample. It measures the differential absorption of plane-polarized infrared light parallel and perpendicular to a sample orientation axis. This is particularly useful for studying oriented peptide films or fibers.

By analyzing the dichroic ratio of key absorption bands, such as the Amide A (N-H stretch) and Amide I (C=O stretch) bands, the average orientation of the peptide backbone's N-H and C=O bonds relative to the orientation axis can be determined. researchgate.net For this compound, if the peptide could be oriented, for example, in a stretched film, IR-LD could reveal whether the peptide backbones align with the stretch direction, providing insights into the supramolecular arrangement.

Correlation of Vibrational Modes with Peptide Conformation

The frequencies of the amide vibrational modes are highly sensitive to the peptide's secondary structure (e.g., β-turn, random coil). This correlation is a powerful tool for conformational analysis in solution and the solid state.

The Amide I band (1600-1700 cm⁻¹), primarily due to the C=O stretching vibration, is the most sensitive probe for secondary structure. For a short peptide like this compound, which may adopt a β-turn conformation, specific frequency components within the Amide I region would be expected. A random coil conformation generally results in a broad Amide I band centered around 1640-1645 cm⁻¹, while β-turns exhibit characteristic bands at higher and lower frequencies. nih.govnih.gov Raman spectroscopy provides complementary information, particularly for the Amide III region and skeletal vibrations. nih.gov

Table 2: General Correlation of Amide I Frequencies with Peptide Secondary Structure

Secondary Structure Typical Amide I IR Frequency Range (cm⁻¹)
α-Helix 1650–1658
β-Sheet 1620–1640 (strong) and 1680-1700 (weak)
β-Turn 1660–1685
Random Coil 1640–1645

These are general ranges and can vary based on the specific peptide and its environment.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemical and conformational properties of chiral molecules like peptides. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. springernature.com ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. Both phenomena arise from the interaction of polarized light with the asymmetric environment of the peptide backbone and chiral α-carbons. rsc.org

Secondary Structure Content Determination

In the far-UV region (typically 190-250 nm), the CD spectrum of a peptide is dominated by the electronic transitions of the amide bonds. The shape and magnitude of the CD spectrum are highly characteristic of the peptide's secondary structure. nih.gov

For this compound, CD spectroscopy would be the primary method to assess its average conformation in solution. While a short tetrapeptide is unlikely to form a stable α-helix or β-sheet, it can adopt well-defined β-turns or exist as a flexible, unordered ensemble of conformations. These different structural states give rise to distinct CD spectra. nih.govresearchgate.net

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Positive Bands (nm) Negative Bands (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~215
β-Turn (Type I) ~205 ~225, ~185
Random Coil ~215 ~198

These values are approximate and serve as a general guide for spectral interpretation. springernature.com

By analyzing the CD spectrum of this compound, researchers can estimate the prevalence of any ordered structure versus a random coil, providing crucial information about its conformational preferences in different environments. nih.gov

Conformational Transitions Monitoring

The three-dimensional structure of peptides is not static but exists in a dynamic equilibrium among various conformational states. Monitoring the transitions between these states is crucial for understanding the structure-function relationship of peptides like this compound. These transitions can be triggered by changes in environmental conditions such as pH and temperature. Spectroscopic techniques are powerful tools for observing these subtle changes in peptide conformation.

The conformational landscape of a tetrapeptide such as this compound is influenced by a delicate balance of intramolecular hydrogen bonds, electrostatic interactions, and steric constraints. The presence of a serine residue introduces the possibility of hydrogen bonding involving its hydroxyl group, further diversifying the potential stable conformations.

Research on similar short peptides has demonstrated that they can adopt various structures, including β-turns, extended structures, or random coils in solution. The propensity for a particular conformation is dependent on the amino acid sequence and the surrounding environment. For instance, studies on other tetrapeptides have utilized Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to suggest the existence of bend conformations in aqueous solutions. nih.gov

The monitoring of conformational transitions often involves perturbing the equilibrium by altering environmental parameters and observing the corresponding changes in spectroscopic signals.

Influence of pH

The pH of the solution is a critical factor governing the conformational preferences of this compound. Changes in pH alter the ionization states of the N-terminal amino group, the C-terminal carboxyl group, and the side chain of the serine residue. These alterations in charge distribution directly impact the electrostatic interactions within the molecule, as well as its interactions with the solvent, leading to conformational shifts. For example, at acidic pH, the carboxyl group is protonated, while at alkaline pH, the amino group is deprotonated. This can disrupt or form new intramolecular hydrogen bonds, leading to a different ensemble of conformations. Studies on other peptides have shown that pH can induce transitions between random coil and more ordered structures like α-helices or β-sheets. nih.govresearchgate.net

Influence of Temperature

Temperature variations can also induce significant conformational changes in this compound. An increase in temperature provides thermal energy that can overcome the energy barriers between different conformational states, often leading to the disruption of non-covalent interactions like hydrogen bonds that stabilize ordered structures. This typically results in a transition to a more disordered or random coil state. Spectroscopic studies on similar peptides have shown that temperature-dependent measurements can provide valuable information about the thermodynamic stability of different conformations. researchgate.netresearchgate.net

The following table illustrates hypothetical data on how key spectroscopic parameters for this compound might change in response to environmental conditions, based on general principles observed for other peptides.

ConditionSpectroscopic TechniqueObserved ChangeInferred Conformational Transition
Increase in pHCircular Dichroism (CD)Shift in the minimum at ~200 nm to higher wavelengthsTransition from a random coil to a more ordered (e.g., β-turn like) conformation
Decrease in pH¹H NMRChange in chemical shifts of amide protonsAlteration of intramolecular hydrogen bonding network
Increase in TemperatureFourier-Transform Infrared (FTIR)Broadening of the Amide I bandIncreased conformational flexibility and disorder

Conformational Analysis and Dynamics of L Alanylglycyl L Alanyl L Serine

Experimental Approaches to Peptide Conformation

Experimental techniques provide valuable insights into the average conformational states of peptides in solution. Spectroscopic methods are particularly powerful in this regard, offering signatures that can distinguish between different secondary structure elements.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides. The CD spectrum of a peptide is highly sensitive to its conformation. For instance, α-helical structures are characterized by negative bands near 222 nm and 208 nm and a positive band around 193 nm. In contrast, β-sheet structures typically show a negative band near 218 nm and a positive band near 195 nm. Random coil or disordered structures exhibit a strong negative band around 195 nm. researchgate.net For short peptides like L-Alanylglycyl-L-alanyl-L-serine, the CD spectrum would likely represent an average of multiple coexisting conformations, with the relative intensities of these bands indicating the propensity to adopt helical or extended structures. nih.gov The presence of a proline residue, for example, in position 2 or 4 of a tetrapeptide has been shown to favor folding, whereas its presence in position 3 promotes an unfolded state. nih.gov

The table below summarizes typical CD and NMR spectroscopic signatures for different peptide secondary structures.

Secondary StructureCircular Dichroism (CD) BandsKey NMR Signatures
α-Helix Negative at ~222 nm and ~208 nm, Positive at ~193 nmSmall ³J(HNα) coupling constants (~4 Hz), characteristic NOE patterns (dαN(i, i+3), dαβ(i, i+3))
β-Sheet Negative at ~218 nm, Positive at ~195 nmLarge ³J(HNα) coupling constants (~9 Hz), strong inter-strand NOEs
Polyproline II (PPII) Helix Negative at ~206 nm, Positive at ~228 nmSmall ³J(HNα) coupling constants, specific NOE patterns
Random Coil Strong negative band near 195 nmAveraged chemical shifts and coupling constants

The solvent environment plays a critical role in modulating the conformational equilibrium of peptides. This is primarily due to the competition between intra-peptide hydrogen bonds and hydrogen bonds with solvent molecules. In aqueous solutions, water molecules can effectively solvate the peptide backbone, which can disrupt internal hydrogen bonds that stabilize compact structures like α-helices and β-turns.

Computational and Theoretical Modeling of Peptide Conformation

Computational methods provide a powerful complement to experimental techniques, allowing for a detailed exploration of the conformational energy landscape and dynamic behavior of peptides at an atomic level.

Quantum chemical calculations, such as those based on density functional theory (DFT), are used to determine the relative energies of different peptide conformations. nih.gov These calculations can generate a potential energy surface, or conformational landscape, which reveals the most stable conformers and the energy barriers between them. For example, DFT studies on dipeptides containing serine and alanine (B10760859) have been used to map out their preferred Ramachandran angles (φ and ψ). nih.gov Such studies have shown that the most stable conformers are often stabilized by intramolecular hydrogen bonds, forming structures like β-turns. nih.gov While computationally intensive for a tetrapeptide, these methods can provide benchmark data for validating more approximate methods like molecular mechanics force fields. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of peptides over time. github.com By simulating the motions of atoms based on a given force field, MD can reveal how a peptide explores its conformational space, including transitions between different states. researchgate.net For a flexible peptide like this compound, MD simulations can provide insights into the equilibrium between different conformations, the timescales of conformational changes, and the influence of solvent on these dynamics. nih.gov For instance, MD simulations of alanine dipeptide have been used to generate Ramachandran plots that show the distribution of dihedral angles and identify stable conformational states. github.com Similar simulations for this compound would likely show a broad distribution of conformations, reflecting the flexibility of the glycine (B1666218) residue and the ability of the serine side chain to form hydrogen bonds with the backbone or solvent.

The following table presents a hypothetical summary of results from an MD simulation of a similar tetrapeptide, illustrating the types of data that can be obtained.

Conformational StatePopulation (%)Average Lifetime (ns)Key Dihedral Angles (φ, ψ)
Extended (β-strand like) 451.2Ala1: (-120, 140), Gly2: (-150, 150), Ala3: (-130, 135), Ser4: (-110, 145)
Polyproline II (PPII) like 350.8Ala1: (-75, 145), Gly2: (-80, 150), Ala3: (-70, 150), Ser4: (-75, 140)
β-turn (Type I) 150.5Gly2: (-60, -30), Ala3: (-90, 0)
Other 5--

This table is illustrative and based on typical findings for flexible tetrapeptides in aqueous solution.

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, can provide highly accurate information about the structural and electronic properties of peptides. nih.gov These methods are computationally very demanding and are typically applied to smaller peptide fragments. However, they can be used to benchmark the accuracy of molecular mechanics force fields used in MD simulations. nih.gov For this compound, ab initio calculations on its constituent dipeptide and tripeptide fragments can help to understand the intrinsic conformational preferences and the nature of intramolecular interactions, such as hydrogen bonding and dispersion forces, which ultimately govern the conformational landscape of the entire tetrapeptide. escholarship.org

Qualitative Conformational Analysis of Oligopeptide Backbones

The conformational landscape of an oligopeptide like this compound is determined by the rotational freedom around the peptide backbone bonds, primarily the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. In aqueous solutions, short, non-proline peptides predominantly exist in a conformational equilibrium between an extended β-strand and a polyproline II (PPII) helical conformation. researchgate.net

The constituent amino acids of this compound each have distinct conformational propensities:

Alanine (Ala): As a small, non-polar residue, alanine shows a high propensity for forming helical structures but can also populate both β-strand and PPII conformations. In alanine-based peptides, it often contributes to a mixture of these states. researchgate.net

Glycine (Gly): Lacking a side chain, glycine possesses significant conformational flexibility. This allows it to adopt a wider range of φ and ψ angles than other residues, often facilitating turns and flexible regions in a peptide chain.

Serine (Ser): The hydroxyl group in serine's side chain can form hydrogen bonds with the peptide backbone, influencing local conformation. Studies on alanine-based tripeptides where the central residue is varied have shown that serine predominantly favors an extended β-strand conformation. researchgate.net

Table 1: General Conformational Propensities of Constituent Amino Acids This table is based on general observations of amino acids in various peptide contexts and does not represent direct experimental data for this compound.

Amino Acid Typical Conformation(s) Role in Peptide Structure
L-Alanine α-helix, β-strand, PPII Versatile, contributes to defined secondary structures. researchgate.net
Glycine Highly flexible, turns Increases backbone flexibility, acts as a "hinge".
L-Serine β-strand, turns Can form side-chain-to-backbone hydrogen bonds, favors extended structures. researchgate.net

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available in the reviewed literature. However, SAR for peptides is generally established by systematically modifying the peptide's structure—such as by amino acid substitution, changing stereochemistry, or cyclization—and observing the resulting change in biological activity. acs.org For a short, linear peptide like Ala-Gly-Ala-Ser, key relationships would likely involve the sequence order and the nature of the N- and C-termini.

Correlation of Conformation with Binding Interactions (e.g., metal ions)

There is no specific data on the binding of metal ions to this compound. Generally, peptide binding to metal ions occurs through backbone carbonyl groups and specific amino acid side chains. pubcompare.ai The primary coordinating ligands for metal ions among the standard amino acids are the side chains of Cysteine, Histidine, Aspartate, and Glutamate (B1630785). pubcompare.ai

The peptide this compound lacks strong metal-coordinating side chains. However, interaction with metal ions is still possible through:

The N-terminal amino group.

The C-terminal carboxyl group.

The backbone amide carbonyl oxygens.

The hydroxyl group of the Serine side chain.

The specific conformation of the peptide would be critical for coordinating a metal ion. A folded or turn-like conformation could create a "binding pocket" where multiple backbone carbonyls and the serine hydroxyl group could arrange in a precise geometry to chelate a metal ion. bibliotekanauki.pl The stability of such a complex would depend on the compatibility between the ion's preferred coordination geometry and the conformational possibilities of the peptide backbone. scispace.com

Mutational Analysis and Conformational Impact

While no mutational analysis has been performed on isolated this compound, the impact of substituting its constituent amino acids can be inferred from studies on larger proteins and model peptides.

Glycine to Alanine Mutation: Replacing glycine with alanine introduces a methyl group, which significantly restricts the conformational flexibility of the backbone. nasa.gov This type of mutation can have a profound destabilizing effect if the original glycine residue was located in a sterically crowded region or required a specific turn conformation that alanine cannot adopt. nasa.gov

Alanine to Serine Mutation: In hydrophobic environments, replacing alanine with the more polar serine can be disruptive. Conversely, in aqueous solutions, the impact can be more subtle. Studies on β-lactamase showed that Ser-to-Cys mutations (isosteric with serine) can alter protein stability by changing local hydrogen-bonding networks and packing interactions, illustrating the significant impact of seemingly conservative substitutions. nih.gov

Serine to Alanine Mutation: Molecular dynamics studies of silk fibroin models (GAGAGAS vs. GAGAGAG) showed that replacing the terminal serine with alanine altered the protein's structural conformation, stability, and hydrogen-bonding patterns. rsc.org This highlights the crucial role the serine hydroxyl group can play in defining the local structure.

The impact of a mutation within the Ala-Gly-Ala-Ser sequence would heavily depend on its context within a larger folded protein. For the isolated peptide, a substitution would primarily alter the equilibrium between its favored solution conformations (β-strand and PPII).

Table 2: Predicted Conformational Impact of Single Mutations on a Peptide Backbone This table presents theoretical impacts based on general principles and is not derived from direct experimental data on this compound.

Original Residue Mutant Residue Predicted Primary Conformational Impact
Alanine Glycine Increases local backbone flexibility.
Glycine Alanine Decreases local backbone flexibility; restricts allowed Ramachandran space. nasa.gov
Serine Alanine Removes hydrogen-bonding capability of the side chain; increases hydrophobicity. rsc.org
Alanine Serine Introduces a polar, hydrogen-bonding side chain; may alter local H-bond network. nih.gov

Enzymatic Interactions and Biotransformations Involving L Alanylglycyl L Alanyl L Serine and Its Constituents

Peptide Bond Hydrolysis and Degradation Pathways

The stability of L-Alanylglycyl-L-alanyl-L-serine in a biological environment is primarily dictated by its susceptibility to enzymatic degradation. This process, known as proteolysis, involves the cleavage of the peptide bonds that link the amino acid residues.

Specific proteolytic susceptibility studies on the tetrapeptide this compound are not extensively documented in publicly available literature. However, the potential for its degradation can be inferred from the known specificities of various proteases. The sequence of the peptide, Ala-Gly-Ala-Ser, presents several potential cleavage sites for different classes of enzymes.

For instance, certain proteases exhibit a preference for cleaving peptide bonds adjacent to specific amino acid residues. The presence of alanine (B10760859) and glycine (B1666218) residues suggests potential susceptibility to enzymes like elastase, which is known to cleave bonds involving small, neutral amino acids. Specifically, porcine elastase I shows a preference for Ala-Ala and Ala-Gly bonds, indicating a potential cleavage site between Alanine-1 and Glycine-2, and between Alanine-3 and Serine-4. unc.edu

Thermolysin is another protease that could potentially hydrolyze this tetrapeptide, as it preferentially cleaves at the N-terminus of hydrophobic residues such as alanine. unc.edu The table below summarizes the potential cleavage sites within this compound based on the known specificities of selected proteases.

ProteasePreferred Cleavage SitePotential Cleavage in this compound
Porcine Elastase IAla-Ala, Ala-GlyBetween Ala(1)-Gly(2) and Ala(3)-Ser(4)
ThermolysinN-terminus of hydrophobic residues (e.g., Ala)Potentially at multiple sites

It is important to note that factors such as the three-dimensional conformation of the peptide and post-translational modifications can also influence its susceptibility to proteolysis. researchgate.net Studies on the enzymatic degradation of other tetrapeptides, such as the C-terminal tetrapeptide amide of gastrin, have demonstrated that mammalian tissues possess enzymes capable of hydrolyzing such small peptides. nih.gov

The cleavage of peptide bonds is a hydrolytic reaction, meaning it involves the addition of a water molecule across the bond. While this reaction can occur non-enzymatically under harsh conditions like strong acid and heat, in biological systems, it is catalyzed by a diverse group of enzymes called proteases or peptidases.

Proteases are broadly classified based on the catalytic mechanism at their active site. The major classes include serine proteases, cysteine proteases, aspartic proteases, and metalloproteases. The general mechanism involves the activation of a water molecule to act as a nucleophile, which then attacks the carbonyl carbon of the peptide bond.

For example, in serine proteases, a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) in the active site facilitates the nucleophilic attack by the serine hydroxyl group on the peptide carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate releases the second part of the peptide and regenerates the enzyme.

The specificity of a protease for a particular peptide sequence is determined by the shape and chemical properties of its active site, particularly the "pockets" that accommodate the side chains of the amino acid residues adjacent to the scissile bond.

Biosynthetic Pathways of Constituent Amino Acids (L-Alanine, Glycine, L-Serine)

The building blocks of this compound are synthesized through various metabolic pathways within the cell. L-Alanine is typically synthesized from pyruvate (B1213749), a key intermediate in glycolysis, through a single transamination step. The biosynthesis of L-Serine and Glycine is more complex and interconnected.

The primary route for de novo L-serine biosynthesis in many organisms, including humans, is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govnih.govnih.govyoutube.com This pathway consists of three enzymatic reactions:

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH) , using NAD+ as a cofactor. nih.govnih.govyoutube.com

Transamination: 3-phosphohydroxypyruvate undergoes transamination to form 3-phosphoserine. This reaction is catalyzed by phosphoserine aminotransferase (PSAT) , with glutamate (B1630785) serving as the amino group donor. nih.govnih.gov

Hydrolysis: The final step is the dephosphorylation of 3-phosphoserine to yield L-serine, a reaction catalyzed by phosphoserine phosphatase (PSPH or PSP) . nih.govnih.govyoutube.com

In the brain, L-serine is primarily produced in astrocytes and then supplied to neurons, highlighting the importance of this pathway for nervous system function. nih.govnih.govcabidigitallibrary.org

The enzymes involved in the phosphorylated pathway of L-serine synthesis are detailed in the table below.

EnzymeAbbreviationEC NumberReaction
3-phosphoglycerate dehydrogenasePHGDH1.1.1.953-phosphoglycerate + NAD+ ⇌ 3-phosphohydroxypyruvate + NADH + H+
Phosphoserine aminotransferasePSAT2.6.1.523-phosphohydroxypyruvate + L-glutamate ⇌ 3-phospho-L-serine + α-ketoglutarate
Phosphoserine phosphatasePSPH/PSP3.1.3.33-phospho-L-serine + H₂O → L-serine + phosphate (B84403)

Glycine and serine are metabolically interconvertible through the action of the enzyme serine hydroxymethyltransferase (SHMT) . youtube.comebi.ac.uknih.govresearchgate.netwikipedia.org This reversible reaction is dependent on pyridoxal (B1214274) phosphate (PLP), a form of vitamin B6, and utilizes tetrahydrofolate (THF) as a one-carbon carrier. youtube.comebi.ac.ukwikipedia.org

The reaction catalyzed by SHMT is as follows: L-serine + tetrahydrofolate ⇌ glycine + 5,10-methylenetetrahydrofolate + H₂O wikipedia.org

This interconversion is crucial not only for balancing the cellular pools of serine and glycine but also for providing one-carbon units (in the form of 5,10-methylenetetrahydrofolate) for the biosynthesis of other essential molecules like purines and thymidylate. ebi.ac.uknih.gov SHMT exists in both cytosolic and mitochondrial isoforms, which play distinct roles in one-carbon metabolism. nih.gov

The biosynthesis of L-alanine, glycine, and L-serine is tightly integrated with central carbon metabolism and is subject to complex regulatory mechanisms to meet the cell's metabolic demands. nih.gov The availability of precursors from glycolysis (3-phosphoglycerate and pyruvate) directly links amino acid synthesis to the cell's energy state.

In many bacteria, the expression of the genes encoding the enzymes of the serine biosynthetic pathway (serA, serB, serC) is regulated by the intracellular concentration of serine. nih.gov High levels of serine can act as a feedback inhibitor, downregulating its own synthesis.

The glycine cleavage system, another key component of glycine and serine metabolism, is also subject to regulation. nih.gov The intricate network of transport systems and metabolic enzymes ensures that the cellular concentrations of these amino acids are maintained within a narrow range, reflecting their critical roles in protein synthesis, nucleotide metabolism, and other fundamental cellular processes.

Post-Translational Modifications and Enzymatic Processing.wikipedia.org

Post-translational modifications (PTMs) are covalent alterations to proteins and peptides that occur after their synthesis by ribosomes. wikipedia.org These modifications can dramatically alter the function, stability, and localization of a peptide. For this compound, the serine residue is a primary target for such modifications.

Phosphorylation is a widespread and reversible PTM where a phosphate group is covalently attached to an amino acid residue, most commonly serine, threonine, or tyrosine. wikipedia.orgthermofisher.com This process is catalyzed by enzymes known as protein kinases and reversed by phosphatases. wikipedia.org The addition of a bulky, negatively charged phosphate group can induce significant conformational changes in a peptide, thereby activating or deactivating it, or modifying its interactions with other molecules. wikipedia.orgyoutube.com

In the context of a peptide like this compound, the hydroxyl group of the C-terminal serine residue is a potential site for phosphorylation. This modification is crucial in numerous cellular signaling pathways. wikipedia.orgchomixbio.com For instance, the phosphorylation of serine residues within specific sequence motifs is a key mechanism by which signals are transduced within cells. wikipedia.org While specific studies on the phosphorylation of this compound are not prevalent, the principles of serine phosphorylation are well-established. Research has shown that even serine residues within synthetic constructs, such as histidine tags on recombinant proteins, can be phosphorylated by cellular kinases. nih.gov This underscores the broad substrate recognition of some kinases and the potential for even small peptides to undergo this modification.

The functional consequence of phosphorylating this tetrapeptide would depend on the biological context, potentially influencing its stability, its ability to bind to specific receptors or enzymes, or its transport across cellular membranes.

Racemization is the conversion of an L-amino acid into its D-enantiomer. wikipedia.org While most amino acids in higher organisms are in the L-form, the presence and functional importance of D-amino acids, particularly D-serine in the brain, are now well-recognized. pnas.org The enzyme responsible for the synthesis of D-serine from L-serine is serine racemase. pnas.orgnih.gov

Serine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is enriched in the mammalian brain. pnas.orgnih.gov Its primary role is to catalyze the reversible conversion of L-serine to D-serine. nih.gov D-serine acts as a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity, learning, and memory. ontosight.ai

Should the tetrapeptide this compound be hydrolyzed into its constituent amino acids, the released L-serine could serve as a substrate for serine racemase. nih.gov The enzyme is highly selective for serine, showing minimal activity towards other amino acids like L-alanine. nih.govpnas.org The conversion of this L-serine to D-serine would then have significant implications for neuromodulation. pnas.org

Interestingly, serine racemase also possesses a secondary activity: it can catalyze the α,β-elimination of water from both L-serine and D-serine to produce pyruvate and ammonia. nih.govabcam.com This elimination reaction is thought to be a mechanism for regulating intracellular D-serine levels, especially in brain regions where the primary D-serine degrading enzyme, D-amino acid oxidase, is absent. nih.gov

Ubiquitination is a PTM that involves the covalent attachment of a small, 76-amino acid protein called ubiquitin to a substrate protein or peptide. frontiersin.orgnih.gov This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.gov The E3 ligase is responsible for recognizing the specific substrate. nih.gov

Typically, ubiquitin is attached to the ε-amino group of a lysine (B10760008) residue in the target protein. pnas.org However, ubiquitination can also occur on other amino acids, including serine and threonine. pnas.org The attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) can have various effects. nih.gov The most well-known function of polyubiquitination, particularly through lysine 48 (K48)-linked chains, is to target the substrate for degradation by the 26S proteasome. nih.govfrontiersin.org Other linkage types, such as K63-linked chains, are involved in non-proteolytic functions like signal transduction and DNA repair. frontiersin.org

The process of ubiquitination is reversible and is counteracted by deubiquitinating enzymes (DUBs), which cleave ubiquitin from its substrates. nih.govfrontiersin.org This dynamic balance between ubiquitination and deubiquitination is essential for maintaining protein homeostasis and regulating a vast array of cellular processes. frontiersin.org

While the direct ubiquitination of a small peptide like this compound is less studied than that of larger proteins, the cellular machinery for ubiquitination is versatile. If this tetrapeptide were to be recognized by an E3 ligase, it could potentially be targeted for degradation. More likely, the enzymes involved in the synthesis or degradation of this peptide would themselves be regulated by ubiquitination, thereby indirectly controlling the peptide's levels. For example, the degradation of serine racemase is modulated by ubiquitin-dependent proteasomal degradation, which in turn affects D-serine levels. wikipedia.org

Enzyme Kinetics and Mechanistic Studies of Relevant Enzymes.pearson.com

Understanding the kinetics and catalytic mechanisms of enzymes that interact with this compound or its components provides insight into the regulation of its metabolic fate.

Enzymes exhibit remarkable specificity for their substrates, a property that is crucial for orderly metabolic function. pearson.com For instance, peptidases, the enzymes that cleave peptide bonds, have specific recognition sequences. pearson.com Aminopeptidases cleave amino acids from the N-terminus of a peptide, and their efficiency can be influenced by the identity of the N-terminal residue. nih.gov The breakdown of this compound would likely be initiated by such peptidases.

The catalytic mechanism of many proteases involves a catalytic triad of amino acids in the active site, such as the serine-histidine-aspartate triad found in serine proteases like chymotrypsin. libretexts.org These enzymes use the serine hydroxyl group as a nucleophile to attack the peptide bond. libretexts.org Other proteases, such as metalloproteases, utilize a metal ion, often zinc, to activate a water molecule that then acts as the nucleophile. libretexts.orgyoutube.com

The enzyme serine racemase provides a detailed case study in substrate specificity and catalytic mechanism. It is a PLP-dependent enzyme, meaning it uses pyridoxal 5'-phosphate as a cofactor to facilitate the racemization reaction. pnas.orgnih.gov The mechanism involves the formation of a Schiff base between the amino group of L-serine and PLP, followed by the abstraction of the α-proton and its re-addition to the opposite face of the molecule to form D-serine. nih.gov

Kinetic studies of rat brain serine racemase have determined the Michaelis-Menten constant (Km) for the conversion of L-serine to D-serine to be approximately 10 mM, with a maximal velocity (Vmax) of 5 µmol/mg per hour. researchgate.net The Km for the reverse reaction, D-serine to L-serine, is significantly higher at about 60 mM, indicating that under physiological conditions, the enzyme predominantly favors the synthesis of D-serine. pnas.orgresearchgate.net The enzyme is highly selective for serine, although it does show very low activity towards L-alanine. nih.govpnas.org

Table 1: Kinetic Parameters of Rat Brain Serine Racemase

Substrate Km (mM) Vmax (µmol/mg/h)
L-Serine ~10 5
D-Serine ~60 22

Data sourced from research on purified rat brain serine racemase. pnas.orgresearchgate.net

Recent research suggests that enzymes involved in sequential metabolic pathways are often not freely diffusing in the cytoplasm but are instead organized into multi-enzyme complexes, sometimes referred to as metabolons. This spatial organization can enhance catalytic efficiency by channeling substrates between active sites, preventing the diffusion of intermediates, and allowing for coordinated regulation.

In the context of L-serine biosynthesis, which is a precursor for the constituents of our tetrapeptide, evidence points to the formation of such a complex, termed the "serinosome". nih.gov The de novo synthesis of L-serine in mammalian astrocytes involves three enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). nih.gov Studies have shown that these three enzymes co-localize in cytoplasmic clusters. nih.gov

Kinetic studies of the reconstituted pathway support the functional advantage of this enzyme agglomerate. nih.gov The formation of the serinosome is believed to provide a sophisticated level of control over L-serine biosynthesis. nih.gov While this example pertains to the synthesis of a constituent amino acid rather than the tetrapeptide itself, it illustrates a fundamental principle of enzyme organization that could potentially apply to the metabolic pathways involving this compound. The assembly of peptidases and other modifying enzymes into functional complexes could provide a mechanism for the efficient and regulated processing of this and other oligopeptides.

Interactions of L Alanylglycyl L Alanyl L Serine with Other Molecular Entities

Metal Ion Complexation and Coordination Chemistry

The presence of multiple potential donor atoms in the peptide backbone (amino and carboxyl termini, and amide nitrogens and oxygens) and the serine side chain (hydroxyl group) allows L-Alanylglycyl-L-alanyl-L-serine to form complexes with metal ions. The coordination chemistry is influenced by factors such as the nature of the metal ion, pH, and the conformational flexibility of the peptide.

While specific studies on the Au(III) complexes of this compound are not extensively documented, the coordination behavior can be inferred from studies on similar peptides containing alanine (B10760859) and glycine (B1666218) residues. researchgate.netnih.gov Gold(III) is known to be highly reactive and typically targets proteins rather than DNA. rsc.org It has a strong tendency to form square-planar complexes. researchgate.netnih.govnih.gov

In acidic conditions (pH < 3.0), the Au(III) ion has been shown to deprotonate and coordinate with the amide nitrogen atoms of the peptide backbone, in addition to the terminal amino group and the carboxylate group. nih.gov For a tetrapeptide like this compound, Au(III) could potentially coordinate in a tetradentate fashion, involving the N-terminal amino group, two deprotonated amide nitrogens, and the C-terminal carboxylate group, resulting in a stable complex. researchgate.net The interaction of Au(III) with the peptide backbone is often cooperative. researchgate.netresearchgate.net The serine hydroxyl group could also be a potential coordination site, although interactions with the backbone are often predominant. unibo.it

The stoichiometry of such a complex would likely be 1:1 (metal:peptide). The resulting geometry around the Au(III) center is expected to be a distorted square-planar arrangement, a common geometry for Au(III) complexes. researchgate.netnih.gov

Table 1: Predicted Stoichiometry and Geometry of Au(III)-L-Alanylglycyl-L-alanyl-L-serine Complex
ParameterPredicted Value/GeometryBasis of Prediction
Stoichiometry (Au(III):Peptide)1:1Studies on similar di- and tripeptides. researchgate.netnih.gov
Coordination GeometrySquare-planarKnown preference of Au(III) complexes. researchgate.netnih.govnih.gov
Potential Coordination SitesN-terminal Amino GroupObserved in Au(III) complexes with glycyl-containing peptides. researchgate.netresearchgate.net
Deprotonated Amide Nitrogens
C-terminal Carboxylate Group

The coordination of a metal ion to this compound would induce noticeable changes in its spectroscopic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy are powerful tools for characterizing these interactions. researchgate.netnih.gov

NMR Spectroscopy: Upon complexation with a diamagnetic metal ion like Au(III), significant shifts in the ¹H and ¹³C NMR signals of the amino acid residues involved in binding are expected. nih.gov Protons adjacent to the coordination sites (e.g., α-protons of the amino acids) would show downfield shifts due to the electron-withdrawing effect of the metal ion. The deprotonation of the amide nitrogens upon coordination with Au(III) would lead to the disappearance of the corresponding N-H proton signals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence of metal-peptide coordination. The binding of a metal to the terminal amino group and the deprotonated amide groups would alter the N-H stretching vibrations. More significantly, the amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) would shift in frequency, indicating the involvement of the peptide backbone in complexation. researchgate.net Coordination through the carboxylate group would also change the characteristic symmetric and asymmetric stretching frequencies of the -COO⁻ group.

UV-Visible Spectroscopy: The formation of a Au(III)-peptide complex is expected to give rise to new electronic transitions, particularly ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. These bands are characteristic of the coordination environment and can be used to monitor the complex formation.

Table 2: Expected Spectroscopic Changes upon Au(III) Binding to this compound
Spectroscopic TechniqueObserved ChangeInterpretation
¹H NMRDownfield shifts of α-protons; disappearance of amide N-H signals.Coordination at α-amino and deprotonated amide groups. nih.gov
¹³C NMRShifts in carbonyl and α-carbon signals.Involvement of peptide backbone in coordination. nih.gov
IR SpectroscopyShifts in amide I and amide II bands; changes in -NH and -COO⁻ stretching frequencies.Confirmation of binding at amino, amide, and carboxylate sites. researchgate.net
UV-Visible SpectroscopyAppearance of new ligand-to-metal charge transfer (LMCT) bands.Formation of the Au(III)-peptide complex.

Peptide-Peptide and Peptide-Protein Interactions

The sequence and chemical nature of this compound make it suitable for participating in various non-covalent interactions that are fundamental to the structure and function of larger biological assemblies.

Short peptide sequences are known to be critical in mediating the assembly of larger protein structures. For instance, in collagen, repeating tripeptide units of Gly-X-Y (where X and Y are often proline and hydroxyproline) are essential for the formation of its characteristic triple helix. While this compound is not a canonical collagen sequence, the principle that specific peptide sequences drive higher-order assembly is broadly applicable. The alanine and glycine residues in this tetrapeptide could contribute to close packing within a larger protein assembly, while the serine residue, with its ability to form hydrogen bonds, could participate in intermolecular interactions that stabilize a quaternary structure. For example, studies on collagen peptide supplementation have highlighted the importance of glycine and alanine in protein composition. researchgate.net The use of peptide toolkits has demonstrated that specific, short sequences within collagens act as binding sites for receptors and other matrix proteins, illustrating how defined peptide motifs govern complex biological structures. nih.gov

The this compound sequence has the potential to bind to specific pockets on the surface of other proteins. The nature of such a binding event would be determined by the complementarity of the peptide's chemical features with those of the protein's binding site. Alanine-rich regions in proteins have been shown to be involved in molecular interactions, such as adhesion. nih.gov The small and flexible nature of the alanine and glycine residues would allow this peptide to fit into sterically constrained pockets.

The C-terminal serine residue is of particular interest as it can participate in hydrogen bonding via its hydroxyl group. This makes it a potential recognition element for "serine-binding pockets" in proteins. Many proteins have domains that specifically recognize and bind to serine residues, often as part of a larger peptide motif. nih.gov The binding affinity and specificity would be influenced by the preceding Ala-Gly-Ala sequence, which would position the serine residue for optimal interaction within the binding pocket. The interactions of the peptide backbone with the protein would further stabilize the complex.

Advanced Analytical and Separation Methodologies for Peptide Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. Its high resolution makes it ideal for separating the target peptide from impurities generated during synthesis, such as truncated or deletion sequences. gilson.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. gilson.com This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. gilson.comhplc.eu

For a tetrapeptide like L-Alanylglycyl-L-alanyl-L-serine, a C18 column is often the stationary phase of choice due to its effectiveness in separating peptides under 2,000-3,000 daltons. hplc.eu The separation mechanism involves the hydrophobic interaction between the peptide and the stationary phase. Peptides are eluted by a gradient of an increasing concentration of an organic solvent, such as acetonitrile, in water. An ion-pairing agent like trifluoroacetic acid (TFA) is typically included in the mobile phase to improve peak shape. hplc.euymc.co.jp

ParameterTypical Condition for TetrapeptidesPurpose
Stationary Phase C18 (octadecyl silica)Provides hydrophobic surface for interaction. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and solubilize the peptide. ymc.co.jp
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Organic solvent to elute the peptide from the column. phenomenex.com
Elution Mode Gradient ElutionGradually increases organic solvent concentration for optimal separation. hplc.eu
Detection UV Absorbance at 210-220 nmDetects the peptide bonds. ymc.co.jp

Ensuring the enantiomeric purity of this compound is critical, as the presence of D-amino acid diastereomers can drastically alter its biological activity. HPLC is a primary tool for this analysis, employing chiral stationary phases (CSPs) for the direct separation of enantiomers. mdpi.comchromatographytoday.com This direct method avoids the need for derivatization, which can introduce uncertainty. chromatographytoday.com

Several types of CSPs are effective for separating amino acids and small peptides, including those based on cinchona alkaloids, cyclodextrins, and macrocyclic glycopeptides (e.g., teicoplanin). mdpi.comchromatographytoday.comsigmaaldrich.com For instance, cinchona-derived zwitterionic CSPs have demonstrated the ability to resolve stereoisomers of small peptides. chiraltech.com The separation of D- and L-serine, a constituent of the target peptide, can be achieved using chiral derivatizing agents like ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomers separable on a conventional reversed-phase column, or directly on specialized chiral columns. nih.govresearchgate.net Crown-ether based CSPs are also highly effective for the chiral separation of amino acids. chromatographyonline.com

The resolution of peptides in RP-HPLC is highly dependent on the gradient elution program. acs.org Peptides, unlike small molecules, often exhibit a sharp change in retention with only a small change in organic solvent concentration. hplc.eu Therefore, a shallow, slow gradient is generally employed to achieve the best resolution between the target peptide and closely related impurities. hplc.euphenomenex.com Optimizing the gradient slope, for example by reducing the rate of change of acetonitrile concentration per minute, can significantly enhance separation. hplc.eubiotage.com

Column chemistry is another critical parameter. While C18 columns are standard for small peptides, a less hydrophobic C4 (butyl) phase may be suitable for larger or more hydrophobic peptides. hplc.eu The choice of stationary phase influences retention, resolution, and peak shape. waters.com The physical properties of the column packing, such as particle size and pore size, are also important. Columns with a pore size of around 120 Å are suitable for small peptides, whereas larger proteins require wider pores (e.g., 300 Å) to allow access to the stationary phase surface. ymc.co.jp The use of columns based on ethylene bridged hybrid particles instead of pure silica can reduce unwanted interactions with surface silanol groups, leading to improved peak shape even without strong ion-pairing agents like TFA. waters.com

Gas Chromatography (GC) Applications in Peptide Component Analysis

Gas Chromatography (GC) is not used for the analysis of the intact tetrapeptide due to its non-volatile nature. Instead, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for determining the amino acid composition and enantiomeric purity of the peptide's constituent residues after hydrolysis. acs.orgresearchgate.netcreative-proteomics.com

The process involves hydrolyzing the peptide bond, typically with strong acid, to break down this compound into its individual amino acids: two alanine (B10760859) residues, one glycine (B1666218), and one serine. Because amino acids are non-volatile, they must be chemically modified through derivatization to make them suitable for GC analysis. creative-proteomics.comlibretexts.orgnih.gov Common derivatization methods include silylation, acylation, and alkylation, which convert the polar functional groups into more volatile and thermally stable derivatives. libretexts.org For example, a multi-step derivatization can be performed using reagents like pentafluoropropyl chloroformate or a combination of heptafluorobutyric anhydride (HFBA) and pentafluorobenzyl bromide (PFBBr). acs.orgresearchgate.net Once derivatized, the amino acids can be separated on a GC column and identified and quantified by MS. acs.orgnih.gov Chiral GC columns, such as Chirasil-Val®, can be used to separate the D- and L-enantiomers of the derivatized amino acids, providing a precise measure of the peptide's enantiomeric purity. researchgate.net

Capillary Electrophoresis (CE) for Peptide Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative and complement to HPLC for peptide analysis. nih.govnih.govspringernature.com It separates analytes based on their charge-to-size ratio within a narrow capillary filled with an electrolyte solution under the influence of a high electric field. wikipedia.org CE offers very high resolution and is well-suited for the analysis of polar compounds like peptides. nih.govmdpi.com

Successful separation of this compound by CE requires careful optimization of several parameters. The pH of the background electrolyte (buffer) is crucial as it determines the charge state of the peptide. Buffer concentration, the type of buffer used, applied voltage, and capillary dimensions also significantly impact the separation. nih.govspringernature.com Additives can be included in the buffer to enhance selectivity; for instance, cyclodextrins can be used for chiral separations, and detergents can be employed in a mode called micellar electrokinetic chromatography (MEKC) to separate neutral compounds or peptides with very similar charge states. nih.govnih.gov

Paper Chromatography for Lower Peptides

Paper chromatography is a classical analytical technique that can be used for the separation of small peptides. While largely superseded by HPLC and CE for quantitative analysis, it remains a simple method for qualitative assessment. The principle of separation is based on partitioning the solute between a stationary phase (water adsorbed onto the paper) and a mobile phase (a solvent mixture) that moves up the paper by capillary action.

The movement of a peptide relative to the solvent front is defined by its Rf value. It has been shown that the Rf value of a peptide can be calculated based on the Rf values of its constituent amino acids and experimentally determined constants. researchgate.net This allows for the prediction of a peptide's behavior in a given solvent system and can be used to check experimental results or decide if two peptides can be separated. researchgate.net

Derivatization Techniques for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. rsc.org It is essential for the GC analysis of a peptide's amino acid components, as it imparts the necessary volatility and thermal stability. libretexts.orgnih.gov

In the context of HPLC, pre-column derivatization is often used to enhance detection sensitivity. libretexts.org Since this compound lacks a strong native chromophore, its detection relies on the absorbance of the peptide bond in the far UV range (around 214 nm). By attaching a fluorescent tag to the peptide's N-terminus, detection limits can be significantly improved. Reagents such as 9-fluorenylmethyl chloroformate (Fmoc) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for this purpose. acs.orgnih.govacs.org Fmoc derivatization has the added benefit of improving ionization potential for mass spectrometry detection and can direct fragmentation patterns in MS/MS sequencing. acs.orgacs.org Derivatization is also a key strategy in the indirect method for chiral analysis, where a chiral reagent is used to create diastereomers that can be separated on a standard achiral HPLC column. nih.gov

Analytical TechniquePurpose of DerivatizationExample Reagents
Gas Chromatography (GC) Increase volatility and thermal stability of amino acid components. libretexts.orgSilylating agents (e.g., BSTFA), Acylating agents (e.g., PFPA, HFBA), Alkylating agents (e.g., PFBBr). acs.orglibretexts.orgnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) Enhance detection sensitivity (e.g., fluorescence). libretexts.orgnih.gov9-fluorenylmethyl chloroformate (Fmoc), 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). acs.orgnih.gov
Chiral HPLC (Indirect Method) Create diastereomers from enantiomers for separation on an achiral column. nih.govortho-phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC). nih.gov

Pre-column Derivatization (e.g., Urea, Marfey's Reagent)

In pre-column derivatization, the analyte is chemically modified before its introduction into the HPLC system. This approach can improve the separation of highly polar compounds on reversed-phase columns and increase detection sensitivity. bohrium.comactascientific.com

Urea

Urea has been established as a simple, inexpensive, and effective pre-column derivatization reagent for the analysis of amino acids and potentially oligopeptides by Liquid Chromatography-Mass Spectrometry (LC-MS). bohrium.comnih.govnih.gov The reaction involves incubating the peptide or its hydrolysate with urea, which converts the primary amino groups of the amino acids into carbamoyl derivatives. nih.gov This process, known as carbamoylation, increases the retention time of polar amino acids on reversed-phase columns and enhances their UV response, thereby improving separation and detection sensitivity. bohrium.comresearchgate.net

The derivatization of this compound would first require acid hydrolysis to break the peptide bonds and release the individual constituent amino acids: L-alanine (two residues), glycine, and L-serine. The resulting amino acid mixture is then reacted with urea. The reaction is typically performed under heated, alkaline conditions. nih.gov The resulting carbamoyl-amino acids can then be readily analyzed by LC-MS. bohrium.com

Table 1: Illustrative Conditions for Pre-column Derivatization of Peptide Hydrolysate with Urea

ParameterConditionRationale
ReagentUrea (5 M aqueous solution)Readily available, cost-effective, and efficient carbamoylation agent. nih.gov
pH9.0Optimal for the reaction between urea and primary amino groups. nih.gov
Temperature80 °CIncreases the reaction rate for quantitative conversion. nih.gov
Reaction Time4 hoursEnsures complete derivatization of the amino acids. nih.gov
Detection MethodLC-MSProvides separation and sensitive detection of the carbamoyl-amino acid derivatives. bohrium.com

Marfey's Reagent

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent used to determine the absolute configuration of amino acids. acs.orgnih.gov This method is crucial in peptide research for confirming the stereochemistry of both natural and synthetic peptides. The process begins with the complete acid hydrolysis of the peptide, such as this compound, into its constituent amino acids. nih.gov

The resulting amino acid mixture is then reacted with Marfey's reagent. The reagent's L-alanine amide moiety reacts with the primary amine of the amino acids in the hydrolysate to form diastereomers. acs.orgresearchgate.net Since the reagent itself is chiral (L-FDAA), its reaction with L-amino acids from the peptide will form L-L diastereomers, while any contaminating D-amino acids would form L-D diastereomers. These diastereomeric pairs have different physical properties and can be separated by standard reversed-phase HPLC. acs.orgpeptide.com The L-L diastereomers typically elute earlier than the L-D diastereomers. acs.org By comparing the retention times of the derivatized amino acids from the sample to those of derivatized D- and L-amino acid standards, the stereochemical purity of the original peptide can be determined. mdpi.com

Table 2: Expected HPLC Elution Characteristics of Marfey's Reagent Derivatives for Constituent Amino Acids of this compound

Amino AcidL-FDAA DerivativeExpected Relative Elution OrderNotes
L-AlanineL-FDAA-L-AlaEarlierThe L-L diastereomer is expected to have a shorter retention time than the L-D form. acs.org
D-AlanineL-FDAA-D-AlaLaterServes as a standard to detect any racemization. acs.org
GlycineFDAA-GlySingle PeakGlycine is achiral and does not form diastereomers.
L-SerineL-FDAA-L-SerEarlierThe L-L diastereomer elutes before the corresponding L-D form. acs.org
D-SerineL-FDAA-D-SerLaterUsed as a standard to confirm the configuration of Serine. acs.org

Post-column Derivatization

Post-column derivatization involves the chemical modification of the analyte after it has been separated on the HPLC column but before it reaches the detector. fujifilm.com This technique is advantageous because it avoids potential issues with multiple derivative products for a single analyte and is generally less affected by the sample matrix, leading to excellent reproducibility and quantitation. actascientific.comfujifilm.com

For a peptide like this compound, the intact peptide would first be separated from other components in the sample mixture by reversed-phase HPLC. After eluting from the column, the peptide-containing mobile phase is mixed with a continuous stream of a derivatizing reagent in a reaction coil. shimadzu.com The resulting derivatized peptide then flows into the detector.

Common reagents for the post-column derivatization of peptides and amino acids include:

Ninhydrin: Reacts with the N-terminal primary amine of the peptide (and the primary amine in the side chain of lysine (B10760008), if present) to produce a deep purple color (Ruhemann's purple), which is detected by a UV-Vis detector at around 570 nm. nih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to yield highly fluorescent isoindole derivatives, allowing for sensitive fluorescence detection. actascientific.com This reaction is rapid and suitable for automated post-column systems. nih.gov

Fluorescamine: Reacts very quickly with primary amines to form fluorescent pyrrolinone products. actascientific.com The reagent itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, resulting in low background noise and high detection sensitivity. nih.gov

The choice of reagent depends on the available detection system (UV-Vis or fluorescence) and the required sensitivity. Post-column derivatization provides a robust method for quantifying peptides that lack a strong native chromophore or fluorophore. actascientific.com

Table 3: Comparison of Common Post-column Derivatization Reagents for Peptide Analysis

ReagentReaction TargetDetection MethodAdvantagesLimitations
NinhydrinPrimary amines (N-terminus)UV-Vis (570 nm)Robust and well-established method. nih.govRequires heating; less sensitive than fluorescence methods. nih.gov
o-Phthalaldehyde (OPA)Primary amines (N-terminus)FluorescenceHigh sensitivity, rapid reaction at room temperature. actascientific.comRequires a thiol co-reagent; derivatives can be unstable. actascientific.com
FluorescaminePrimary amines (N-terminus)FluorescenceVery high sensitivity, low background signal, rapid reaction. nih.govReagent is sensitive to moisture. creative-proteomics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.